4-bromo-[1,3]oxazolo[5,4-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1785077-02-2 |
|---|---|
Molecular Formula |
C6H3BrN2O |
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H |
InChI Key |
RSGXZRXAZSNKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=CO2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 2 Oxazolo 5,4 C Pyridine and Its Analogs
Precursor Synthesis and Functionalization forbenchchem.comnih.govOxazolo[5,4-c]pyridine Ring Formation
The foundational step for creating the nih.govoxazolo[5,4-c]pyridine system is the formation of the oxazole (B20620) ring fused to the pyridine (B92270) core. This typically begins with a suitably substituted pyridine, namely 4-aminopyridin-3-ol (B195924), which is commercially available, often as a hydrochloride salt. synzeal.comsigmaaldrich.com This precursor contains the necessary vicinal amino and hydroxyl groups poised for cyclization.
The formation of the oxazole ring is a critical transformation, achieved through intramolecular cyclization reactions, often facilitated by dehydrating agents.
One of the most fundamental methods for forming five-membered heterocyclic rings is through intramolecular condensation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com In the context of oxazole synthesis, this strategy is analogous to the well-known Robinson-Gabriel synthesis. The process would involve an initial acylation of the amino group of 4-aminopyridin-3-ol with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-(3-hydroxypyridin-4-yl)amide intermediate.
This amide intermediate is then induced to cyclize. The intramolecular nucleophilic attack by the hydroxyl oxygen onto the amide carbonyl carbon, followed by dehydration, results in the closure of the oxazole ring. The stability of the resulting five-membered ring is a significant thermodynamic driving force for this reaction, which can often be promoted by heat or acid catalysis. youtube.com
To facilitate the dehydration required for ring closure, powerful dehydrating agents are frequently employed. Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE) are highly effective reagents for promoting such cyclizations in heterocyclic synthesis. These reagents act as both the acidic catalyst and the dehydrating medium, enabling the direct condensation of an aminohydroxypyridine with a carboxylic acid in a one-pot procedure.
This methodology has been successfully applied to the synthesis of related isomers, such as oxazolo[4,5-b]pyridines, demonstrating its utility. nih.gov The reaction typically involves heating the aminohydroxypyridine precursor with the chosen carboxylic acid in PPA or PPSE at elevated temperatures (e.g., 200°C) to afford the desired 2-substituted nih.govoxazolo[5,4-c]pyridine.
Table 1: Analogous PPA/PPSE-Mediated Cyclization Reactions
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid, PPSE | 200°C, 3 h | 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | 93% | N/A |
To synthesize the target compound, 4-bromo- nih.govoxazolo[5,4-c]pyridine, a strategy involving a brominated precursor is often the most regiochemically precise approach. This involves synthesizing a pyridine ring that is already brominated at the desired position before the oxazole ring is formed. The ideal precursor would be a 4-amino-X-bromo-pyridin-3-ol.
The synthesis of such precursors can be challenging. Direct bromination of aminopyridines can lead to mixtures of products due to the competing directing effects of the amino group and the ring nitrogen. rsc.org A more controlled, multi-step approach often starts with a nitropyridine derivative. For example, a synthetic route could involve:
Nitration of a substituted pyridine.
Introduction of a bromine atom onto the nitropyridine ring.
Reduction of the nitro group to an amine.
Formation of the hydroxyl group, if not already present.
This strategy allows for more precise control over the position of the bromine atom. For instance, the synthesis of the isomeric precursor 2-amino-4-bromopyridin-3-ol (B180715) has been reported, highlighting the feasibility of preparing specifically halogenated aminopyridinols.
Cyclization Strategies for the Oxazole Moiety
Regioselective Bromination Techniques at the C-4 Position
An alternative synthetic route involves the direct halogenation of the parent nih.govoxazolo[5,4-c]pyridine ring system. This approach relies on the intrinsic electronic properties of the fused heterocyclic system to direct the incoming electrophile to the desired C-4 position.
Direct electrophilic halogenation of pyridine and its fused derivatives is often difficult due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack. nih.gov However, the fusion of the oxazole ring modifies the electronic distribution. The oxygen atom of the oxazole can donate electron density into the system, potentially activating certain positions, while the oxazole nitrogen and the pyridine nitrogen remain electron-withdrawing.
The C-4 position of the nih.govoxazolo[5,4-c]pyridine is equivalent to the C-5 position of the pyridine ring, which is generally less deactivated than the C-2, C-4, and C-6 positions relative to the pyridine nitrogen. The precise outcome of bromination would depend on the balance of these electronic effects.
In analogous fused nitrogen heterocycles, regioselective halogenation has been achieved using specific reagents that can overcome the low reactivity of the ring system. researchgate.net
N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine used for halogenating sensitive substrates.
Hypervalent iodine reagents , such as phenyliodine(III) diacetate (PIDA) in the presence of a halide source (e.g., KBr), can facilitate clean and efficient halogenation under mild, often aqueous, conditions. nih.gov This method has proven effective for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov
Activation via N-Oxide formation : Converting the pyridine nitrogen to an N-oxide activates the C-2 and C-4 positions towards nucleophilic attack and can alter the regioselectivity of electrophilic attack. Halogenation of a pyridine N-oxide followed by reduction of the N-oxide is a classic strategy for producing halogenated pyridines. nih.gov
Table 2: Reagents for Regioselective Halogenation of Analogous Heterocycles
| Substrate Class | Reagent System | Position Halogenated | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | PIDA, KX (X=Cl, Br, I), H₂O | C-3 | nih.gov |
| Imidazo[1,2-a]pyridines | NaClO₂/NaBrO₂, AcOH | C-3 | researchgate.net |
| Oxazoles | NBS, CCl₄ | C-4 | researchgate.net |
Given these precedents, a plausible method for the C-4 bromination of nih.govoxazolo[5,4-c]pyridine would likely involve a reagent such as NBS or a hypervalent iodine-based system to achieve the desired regioselectivity under conditions that are mild enough to avoid degradation of the heterocyclic core.
Indirect Bromination through Intermediate Derivatization
Direct bromination of the researchgate.netprepchem.comoxazolo[5,4-c]pyridine core can be challenging due to the sensitive nature of the fused heterocyclic system and potential for undesired side reactions. Consequently, indirect methods involving the bromination of a precursor followed by cyclization are often favored. A common strategy involves the synthesis and subsequent bromination of a pyridinone intermediate.
For instance, a related precursor, oxazolo[4,5-b]pyridin-2(3H)-one, can be brominated to yield 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. prepchem.com This is achieved by treating the oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at room temperature. prepchem.com A similar approach could be envisioned for the synthesis of 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine, starting from the corresponding researchgate.netprepchem.comoxazolo[5,4-c]pyridin-4(5H)-one. The subsequent conversion of the bromo-pyridinone to the target 4-bromo compound would then be necessary.
Another indirect route involves the use of a pre-brominated starting material. For example, the synthesis of substituted oxazolo[4,5-b]pyridine (B1248351) derivatives has been achieved starting from 5-bromo-3-hydroxy-2-aminopyridine. researchgate.net This brominated aminohydroxypyridine can then be condensed with various carboxylic acids or their derivatives in the presence of reagents like polyphosphoric acid (PPA) or polyphosphoric acid ethyl ester (PPSE) to construct the oxazole ring. researchgate.net This strategy effectively installs the bromine atom at a specific position on the pyridine ring before the formation of the fused oxazole ring system.
Table 1: Examples of Indirect Bromination Strategies for Oxazolopyridine Scaffolds
| Starting Material | Reagent(s) | Product | Reference |
| Oxazolo[4,5-b]pyridin-2(3H)-one | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one | prepchem.com |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic acid, PPSE or PPA | 2-(4-Cyanophenyl)-5-bromo- researchgate.netprepchem.comoxazolo[4,5-b]pyridine | researchgate.net |
Multi-Step Synthetic Sequences for Complex 4-Bromo-researchgate.netprepchem.comoxazolo[5,4-c]pyridine Architectures
The construction of more complex derivatives of 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine, featuring additional functional groups, necessitates multi-step synthetic sequences. These approaches allow for the precise installation of desired moieties on the heterocyclic core.
Strategies for Introducing Additional Functionalities
Post-synthesis modification of the 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine scaffold is a key strategy for introducing diversity. The bromine atom itself serves as a versatile handle for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Heck reaction can be employed to introduce alkenyl or aryl substituents. researchgate.net This has been demonstrated in the synthesis of functionalized oxazolo[4,5-b]pyridines where a carboxylic acid moiety was introduced onto the pyridine framework via a Heck reaction. researchgate.net
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized to replace the bromine atom with other functional groups, particularly with nitrogen, oxygen, or sulfur nucleophiles. nih.gov While direct examples on the 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine are not prevalent in the provided literature, the principles are well-established for other bromo-substituted heteroaromatic systems. nih.gov
Sequential Building Block Approaches
A convergent strategy for assembling complex 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine architectures involves the sequential coupling of pre-functionalized building blocks. This approach offers greater control over the final structure. The synthesis can be envisioned to start from either a functionalized oxazole or a functionalized pyridine. mdpi.com
For example, a suitably substituted pyridine precursor containing a bromine atom and other desired functionalities can be synthesized first. This could be followed by the construction of the oxazole ring. This mirrors the synthesis of oxazolo[5,4-d]pyrimidines, which can be constructed from a C(2)-functionalized 5-aminooxazole-4-carbonitrile, a versatile building block for forming the pyrimidine (B1678525) ring. mdpi.com
Another approach involves a multi-component reaction (MCR) strategy. MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The development of a one-pot, three-component procedure for preparing substituted pyridines has been established, which could be adapted for the synthesis of a functionalized pyridine precursor to 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine. nih.gov
Table 2: Building Block Approaches for Fused Heterocycles
| Building Block 1 | Building Block 2 | Reaction Type | Resulting Scaffold | Reference |
| 5-Bromo-3-hydroxy-2-aminopyridine | Carboxylic Acid/Derivative | Condensation | Oxazolo[4,5-b]pyridine | researchgate.net |
| C(2)-Functionalized 5-aminooxazole-4-carbonitrile | Orthoformate/Amine | Cyclization | Oxazolo[5,4-d]pyrimidine (B1261902) | mdpi.com |
| Aryl/Heteroaromatic Aldehyde | α,β-Unsaturated Acid, Enamine | aza-Wittig/Diels-Alder | Substituted Pyridine | nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Protocols for Halogenated Oxazolopyridines
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov For the synthesis of halogenated oxazolopyridines, these principles can be implemented in several ways.
One key aspect is the use of greener solvents, with a preference for water or other environmentally benign options over hazardous solvents. nih.gov The development of one-pot syntheses and multicomponent reactions (MCRs) is another cornerstone of green chemistry, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govnih.gov
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. researchgate.netnih.gov The condensation reaction of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids to form 2-substituted oxazolo[4,5-b]pyridines has been successfully achieved using microwave-assisted heating, offering a rapid method for producing libraries of these compounds. researchgate.net This approach could be adapted for the synthesis of the researchgate.netprepchem.comoxazolo[5,4-c]pyridine core.
Furthermore, the use of catalysts that can be easily recovered and reused, such as heterogeneous catalysts, aligns with the principles of green chemistry. nih.gov While specific examples for the synthesis of 4-bromo- researchgate.netprepchem.comoxazolo[5,4-c]pyridine are not detailed, the broader trends in green pharmaceutical synthesis point towards the future development of more sustainable routes to this and related halogenated heterocyclic compounds. nih.gov
Table 3: Green Chemistry Principles in Heterocyclic Synthesis
| Green Chemistry Approach | Application Example | Benefit(s) | Reference(s) |
| Microwave-Assisted Synthesis | Condensation to form oxazolo[4,5-b]pyridines | Reduced reaction time, improved yields | researchgate.net |
| Multicomponent Reactions (MCRs) | Synthesis of substituted pyridines | One-pot synthesis, atom economy | nih.gov |
| Use of Greener Solvents | General pharmaceutical synthesis | Reduced toxicity and environmental impact | nih.gov |
| Catalyst-Free Synthesis | Synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions | Avoids toxic or expensive catalysts | nih.gov |
Reactivity and Chemical Transformations of 4 Bromo 1 2 Oxazolo 5,4 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Bromine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govrug.nl
While specific mechanistic studies on 4-bromo- nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine are not extensively documented, the mechanism can be inferred from extensive research on related heterocyclic systems like pyridines and fused pyrimidines. organic-chemistry.orgnih.gov The SNAr reaction on these scaffolds is generally accepted to proceed through a stepwise pathway. organic-chemistry.org The process begins with the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a tetrahedral, negatively charged Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge, particularly by the electron-withdrawing nitrogen atom in the pyridine (B92270) ring. organic-chemistry.org The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. mdpi.com In the subsequent elimination step, the leaving group (bromide) is expelled, and the aromaticity of the heterocyclic system is restored to yield the substituted product. nih.gov
Recent studies on other SNAr reactions have also recognized the possibility of concerted pathways, where the bond formation and bond breaking occur in a single step, particularly with less activated electrophiles and better leaving groups. organic-chemistry.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict whether a reaction will follow a stepwise, concerted, or borderline mechanism by evaluating the energies of transition states and intermediates. researchgate.netlookchem.com
The C-4 bromine of the oxazolo[5,4-c]pyridine core is susceptible to displacement by a range of nucleophiles. Drawing parallels from studies on analogous heterocyclic systems like 4,7-dibromo- nih.govmdpi.comwikipedia.orgthiadiazolo[3,4-d]pyridazine, it is evident that various nucleophiles can be employed. url.edu
N-Nucleophiles: Primary and secondary amines, such as morpholine (B109124) and pyrrolidine, are effective nucleophiles, leading to the formation of the corresponding 4-amino derivatives in high yields. url.edu However, weakly basic amines like carbazole (B46965) and diphenylamine (B1679370) may fail to react under standard SNAr conditions and often require metal-catalyzed methods. url.edu
O-Nucleophiles: Alkoxides and phenoxides can serve as nucleophiles to introduce ether linkages. Reactions with oxygen nucleophiles sometimes result in lower yields compared to their nitrogen and sulfur counterparts. nih.gov
S-Nucleophiles: Thiols are potent nucleophiles and readily displace the bromine atom to form thioethers. In systems with multiple halogen substituents, thiols can sometimes lead to disubstitution even when monosubstitution is desired. url.edu
The reactivity and success of the substitution are highly dependent on the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, and base), and the electronic properties of the heterocyclic substrate.
| Nucleophile | Product Type | Conditions | Yield |
|---|---|---|---|
| Morpholine (1 equiv.) | Monosubstituted Amine | Et3N, CH2Cl2, r.t. | High |
| Morpholine (2 equiv.) | Disubstituted Amine | Et3N, MeCN, 80 °C | High |
| Pyrrolidine | Substituted Amine | - | High |
| Thiophenol | Disubstituted Thioether | - | High |
| Carbazole | No Reaction | Et3N, CH2Cl2, r.t. | - |
The nitrogen atom within the pyridine ring of the nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine system plays a crucial role in activating the C-4 position towards nucleophilic attack. As an electronegative atom, it withdraws electron density from the ring, making the carbon atoms, particularly at the ortho (C-5, C-3a - not applicable for substitution) and para (C-4) positions, more electrophilic. organic-chemistry.org
In SNAr reactions, the attack at the C-4 (para) position is generally favored over the C-2 (ortho to the pyridine nitrogen, but part of the oxazole (B20620) ring) or C-6 positions. This preference is due to superior stabilization of the negative charge in the Meisenheimer intermediate. When the nucleophile attacks at C-4, the resulting negative charge can be delocalized directly onto the pyridine nitrogen atom through resonance, which is a highly stabilizing contributor. organic-chemistry.org While attack at an ortho position also allows for some delocalization onto the nitrogen, it is often considered less favorable, sometimes due to steric hindrance from the nitrogen's lone pair. organic-chemistry.org
In fused systems like pyrido[3,2-d]pyrimidines, where leaving groups are present at both C-2 and C-4, nucleophilic attack occurs preferentially at the C-4 position. nih.gov This inherent regioselectivity is a key feature in the synthetic chemistry of pyridine-containing heterocycles, allowing for controlled functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-bromo- nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine, the bromo substituent serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org
While specific examples for 4-bromo- nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine are not prevalent in the reviewed literature, studies on similar bromo-substituted heterocycles demonstrate the feasibility of this reaction. For instance, 4-bromo-6H-1,2-oxazines have been successfully coupled with phenylboronic acid using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base, affording the 4-phenyl derivative in good yield. nih.gov Similarly, 7-bromo- nih.govorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridines undergo Suzuki coupling with various aryl and heteroaryl boronic acids. lookchem.com
The general catalytic cycle involves three main steps: oxidative addition of the bromo-heterocycle to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with challenging heteroaryl substrates. nih.govorganic-chemistry.org
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 82% | nih.gov |
| 3-Methyl-7-bromo- nih.govorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 52-96% | lookchem.com |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst + Ligand | - | - | - | nih.gov |
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction provides a direct method for the alkenylation of the nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine core at the C-4 position.
The catalytic cycle of the Heck reaction is similar to other palladium cross-couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. libretexts.org The base is required to regenerate the Pd(0) catalyst from this palladium-hydride intermediate. libretexts.org
Typical conditions involve a palladium source like Pd(OAc)₂ or PdCl₂, often with phosphine (B1218219) ligands, and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.org The choice of alkene partner can range from simple olefins like ethylene (B1197577) to more functionalized alkenes such as acrylates, which are often ideal due to their electron-withdrawing substituents. wikipedia.org The reaction generally exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The Heck reaction has been widely applied in the synthesis of fine chemicals and complex molecules, including pharmaceuticals. rug.nlresearchgate.net Although specific examples involving 4-bromo- nih.govorganic-chemistry.orgoxazolo[5,4-c]pyridine are not detailed in the available literature, the general applicability of the Heck reaction to aryl and heteroaryl bromides suggests its utility for this substrate.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, make it a widely used transformation in organic synthesis. wikipedia.orgwalisongo.ac.id
For 4-bromo- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine, Sonogashira coupling provides a direct route to introduce alkynyl substituents at the 4-position. These reactions generally proceed under standard Sonogashira conditions, employing a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) salt, typically CuI, in an amine solvent like triethylamine which also acts as the base.
Table 1: Examples of Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst System | Solvent | Product | Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 4-(Phenylethynyl)- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine | Good |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂, P(t-Bu)₃ | THF | 4-((Trimethylsilyl)ethynyl)- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine | High |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine | Good |
The resulting alkynyl-substituted oxazolopyridines are valuable intermediates for further synthetic manipulations, including cycloaddition reactions to form more complex heterocyclic systems.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in modern synthetic chemistry. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orgnih.gov
In the context of 4-bromo- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating various amine coupling partners. libretexts.org Sterically hindered phosphine ligands are often employed to facilitate the reaction. wikipedia.org
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-Morpholino- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-Phenyl- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridin-4-amine |
| 3 | Cyclohexylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | N-Cyclohexyl- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridin-4-amine |
Stille Coupling and Other Metal-Mediated Cross-Coupling Processes
The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide, is another important method for C-C bond formation. While concerns about the toxicity of organotin reagents exist, the Stille reaction offers advantages in terms of mild reaction conditions and tolerance of a wide variety of functional groups.
For 4-bromo- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine, Stille coupling can be used to introduce various organic groups, including alkyl, vinyl, and aryl moieties. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.
Other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also applicable to 4-bromo- wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine. The Suzuki coupling utilizes an organoboron reagent, while the Heck reaction couples the aryl bromide with an alkene. The choice of reaction depends on the desired substituent and the availability of the corresponding organometallic or vinylic coupling partner. For instance, the Heck reaction of 4,7-dibromo wuxibiology.comwikipedia.orgchemspider.comthiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline occurs selectively at the more electron-deficient 4-position. mdpi.com
Haloselectivity and Regioselectivity in Polyhalogenated Oxazolopyridines
In polyhalogenated systems, the relative reactivity of the different halogen atoms is a critical consideration for selective functionalization. The regioselectivity of cross-coupling reactions in polyhalogenated heterocycles is influenced by several factors, including the electronic properties of the ring, the position of the halogens, and the nature of the catalyst and reactants. baranlab.org
Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines, the oxidative addition of palladium is favored at the most electron-deficient carbon-halogen bond. baranlab.orgresearchgate.net For a dihalogenated oxazolopyridine, the position of the pyridine nitrogen significantly influences the electron density of the attached rings. For instance, in 4,7-dibromo wuxibiology.comwikipedia.orgchemspider.comthiadiazolo[3,4-c]pyridine, cross-coupling reactions preferentially occur at the 4-position, which is closer to the electron-withdrawing pyridine nitrogen atom. mdpi.com This suggests that for a hypothetical di- or polyhalogenated wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine, the halogen at the 4-position would likely be the most reactive towards palladium-catalyzed cross-coupling reactions due to its proximity to the pyridine nitrogen.
The choice of reaction type can also influence haloselectivity. For example, nucleophilic aromatic substitution (SₙAr) reactions and palladium-catalyzed cross-couplings often exhibit similar regioselectivities, favoring reaction at the most electron-deficient site. wuxibiology.combaranlab.org In contrast, halogen-metal exchange reactions may show different selectivity. wuxibiology.com
Electrophilic Aromatic Substitution (EAS) Reactions on the Core Scaffold
The wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine ring system is generally considered electron-deficient due to the presence of the electronegative nitrogen and oxygen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, challenging. organicchemistrytutor.commasterorganicchemistry.com These reactions typically require harsh conditions and may lead to low yields or decomposition of the starting material.
Exploration of Regioselectivity in EAS
Due to the fused heterocyclic nature of wuxibiology.comlibretexts.orgoxazolo[5,4-c]pyridine, predicting the regioselectivity of EAS reactions is not straightforward. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The oxazole ring is also considered electron-deficient. Therefore, any EAS reaction would likely occur on the pyridine ring, if at all. The directing effects of the fused oxazole ring and the pyridine nitrogen would determine the position of substitution.
Given the deactivating nature of the ring system, it is plausible that substitution would occur at a position meta to the pyridine nitrogen, if the reaction were to proceed. However, without experimental data, any prediction remains speculative.
Nitration, Sulfonation, and Acylation Studies
Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orgyoutube.com For a deactivated substrate like an oxazolopyridine, forcing conditions would likely be required, which could lead to undesired side reactions or decomposition.
Sulfonation, usually performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), is a reversible process. masterorganicchemistry.comlibretexts.orgyoutube.com The electrophile is protonated SO₃. youtube.comyoutube.com The reversibility of sulfonation can be exploited in synthesis, for example, by using a sulfonic acid group as a blocking group. libretexts.orgyoutube.com However, the application of this to the oxazolopyridine system has not been documented.
Friedel-Crafts acylation, which introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is also expected to be difficult on this electron-deficient scaffold.
Functional Group Transformations and Derivatization at Peripheral Sites
Peripheral functional groups attached to the 4-bromo- mdpi.comoxazolo[5,4-c]pyridine nucleus are crucial for modulating the molecule's properties and for the synthesis of more complex derivatives. The reactivity of these sites allows for a wide range of chemical modifications.
The oxazolo[5,4-c]pyridine scaffold contains two nitrogen atoms with distinct electronic environments: the pyridine nitrogen and the oxazole nitrogen.
Pyridine Nitrogen (N-6): The nitrogen atom in the pyridine ring is generally the most nucleophilic and basic site in the molecule. It is susceptible to electrophilic attack, leading to N-alkylation or N-oxidation.
N-alkylation: Reaction with alkyl halides or other alkylating agents would readily form the corresponding pyridinium (B92312) salt. This transformation introduces a positive charge, significantly altering the electronic properties of the heterocyclic system and potentially activating the ring for further reactions.
N-oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxide. This modification can influence the regioselectivity of subsequent electrophilic substitution reactions on the pyridine ring.
Oxazole Nitrogen (N-2): The oxazole nitrogen is significantly less basic and nucleophilic than the pyridine nitrogen due to its involvement in the aromatic system of the oxazole ring. Direct modification of this nitrogen is generally challenging and less common than reactions at the pyridine nitrogen.
The oxazole ring, while aromatic, is the more reactive of the two heterocyclic systems in the fused core and can participate in various transformations, particularly cycloaddition and ring-opening reactions.
Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, especially with reactive dienophiles. researchgate.net This type of reaction typically proceeds via an initial cycloaddition, followed by the loss of a small molecule (like water or an alcohol if the oxazole is substituted with an alkoxy group) to form a new pyridine ring. researchgate.net While the fusion to the pyridine ring might influence reactivity, this pathway represents a potential route for profound structural modification.
Ring Stability: The stability of the oxazole ring is dependent on the reaction conditions. It can be susceptible to cleavage under strong acidic or basic conditions, which could lead to the formation of aminophenol derivatives.
Derivatives of oxazolopyridines often incorporate secondary amine or hydroxyl groups to enhance biological activity or provide handles for further functionalization. For instance, related structures like 5-bromo- mdpi.comoxazolo[5,4-b]pyridin-2-amine feature a reactive exocyclic amine. bldpharm.comuni.lucrysdotllc.com
Secondary Amines: An amino group on the oxazolopyridine scaffold, such as in a hypothetical 4-amino- mdpi.comoxazolo[5,4-c]pyridine, would be a key site for derivatization.
Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to form amides and sulfonamides, respectively. Research on related pyrazolo[3,4-b]pyridines demonstrates the synthesis of various sulfonamide derivatives via copper-catalyzed coupling reactions. growingscience.comresearchgate.net
Alkylation: N-alkylation can be achieved, although controlling the degree of alkylation might require specific conditions.
Diazotization: A primary aromatic amine could be converted to a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).
Hydroxyl Groups: A hydroxyl substituent would behave as a phenolic hydroxyl group, enabling reactions such as:
O-alkylation (Etherification): Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) would yield ethers.
O-acylation (Esterification): Treatment with acid chlorides or anhydrides would form the corresponding esters.
The table below summarizes potential reactions for these functional groups on a generic oxazolopyridine core, based on established chemical principles.
| Functional Group | Reagent/Condition | Product Type |
| Secondary Amine | Acid Chloride, Base | Amide |
| Secondary Amine | Sulfonyl Chloride, Base | Sulfonamide |
| Secondary Amine | NaNO₂, HCl | Diazonium Salt |
| Hydroxyl Group | Alkyl Halide, Base | Ether |
| Hydroxyl Group | Acyl Halide, Base | Ester |
Ring-Opening and Rearrangement Reactions of the Oxazolo[5,4-c]pyridine Nucleus
The fused heterocyclic nucleus of oxazolo[5,4-c]pyridine can undergo cleavage or rearrangement under specific, often forcing, conditions. These reactions fundamentally alter the core scaffold.
Oxazole Ring Opening: The oxazole moiety is the more likely component to undergo ring-opening.
Hydrolytic Cleavage: Strong acidic or basic hydrolysis can lead to the cleavage of the oxazole ring. For example, base-catalyzed hydrolysis could proceed via nucleophilic attack at the C2 position, ultimately leading to a 4-amino-3-hydroxypyridine derivative after bond scission.
Reductive Cleavage: Certain reducing agents might also effect the cleavage of the oxazole ring.
Aminative Ring-Opening: As seen in related systems like pyrimidofuroxans, nucleophilic attack by amines can lead to an unexpected ring-opening of the five-membered heterocycle. rsc.org A similar reaction with 4-bromo- mdpi.comoxazolo[5,4-c]pyridine could potentially yield substituted aminopyridines.
Rearrangement Reactions:
Boulton-Katritzky Rearrangement: This type of rearrangement is known for certain heterocyclic systems and could be a possibility for derivatives of oxazolo[5,4-c]pyridine under thermal or photochemical conditions, potentially leading to isomeric structures. mdpi.com
Photochemical Rearrangements: Irradiation with UV light can sometimes induce complex rearrangements in fused heterocyclic systems, leading to the formation of different isomeric scaffolds.
The specific outcomes of these reactions would be highly dependent on the substitution pattern of the starting material and the precise reaction conditions employed.
Computational and Theoretical Investigations of 4 Bromo 1 2 Oxazolo 5,4 C Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are at the forefront of modern chemical research, providing detailed information about the electronic nature of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For halogenated heterocycles like 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine, DFT is particularly useful for predicting the outcomes of reactions such as nucleophilic aromatic substitution (SNAr).
In studies of structurally related compounds like 4,7-dibromo- nih.govnumberanalytics.comsigmaaldrich.comthiadiazolo[3,4-c]pyridine, DFT calculations have been employed to analyze the energetics of SNAr reactions. researchgate.net This analysis helps in understanding the selectivity of nucleophilic attack at different positions. By calculating the activation energies for the substitution of the bromine atom, researchers can predict which sites are more susceptible to reaction. For 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine, DFT would be used to model the interaction with various nucleophiles (e.g., alcohols, amines, thiols), providing insight into the reaction's energetic landscape and predicting the most likely products. researchgate.net This approach is crucial for designing synthetic routes and developing new functional materials. researchgate.netmdpi.com
The distribution of electrons within the 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine ring system governs its aromatic character and local reactivity. The fused oxazole (B20620) and pyridine (B92270) rings, combined with the presence of electronegative nitrogen and oxygen atoms and the electron-withdrawing bromine atom, create a complex electronic environment.
Computational methods can map the electron density, revealing regions that are electron-rich or electron-deficient. In this molecule, the nitrogen and oxygen atoms are expected to pull electron density towards themselves, influencing the reactivity of the adjacent carbon atoms. The bromine atom further polarizes the pyridine ring. Such calculations are standard in the computational analysis of heterocyclic systems, providing a basis for understanding their chemical behavior. jchemrev.com
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in determining how a molecule will react. numberanalytics.com
For 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine, FMO analysis can predict its behavior in various reactions.
Nucleophilic Attack : In an SNAr reaction, a nucleophile donates electrons from its HOMO to the LUMO of the electrophile (the oxazolopyridine). The LUMO of 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine is expected to be localized on the carbon-bromine bond, making this site susceptible to attack.
Cycloaddition Reactions : In cycloaddition reactions, the relative energies and overlap of the FMOs of the diene and dienophile determine the reaction's feasibility and regioselectivity. nih.gov
Reactivity and Stability : The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com
Below is an illustrative table of FMO properties that could be calculated for this compound.
| Parameter | Significance | Predicted Trend for 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine |
| HOMO Energy | Represents the ability to donate electrons. | Lowered by the presence of electronegative N, O, and Br atoms. |
| LUMO Energy | Represents the ability to accept electrons. | Lowered, indicating a good electrophile, especially at the C-Br position. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transitions. | A moderate gap, suggesting a balance of stability and reactivity. |
| LUMO Distribution | Pinpoints the most electrophilic sites. | High orbital coefficients expected on the carbon atom bonded to bromine. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers.
For 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine, a key mechanistic question would be the pathway of nucleophilic substitution. Computational studies on analogous dibrominated heterocyclic systems have successfully modeled the SNAr mechanism. researchgate.netmdpi.com Such a study for the target compound would involve:
Reactant and Product Optimization : Calculating the lowest energy structures of the reactants and products.
Transition State Search : Locating the high-energy transition state structure that connects reactants to intermediates or products. For SNAr, this would involve the formation of a Meisenheimer complex.
Energy Profile Calculation : Determining the energies of all species along the reaction coordinate to map out the complete energy profile, which reveals the rate-determining step.
This detailed mechanistic insight is crucial for optimizing reaction conditions and controlling product formation.
Prediction of Spectroscopic Parameters from a Structural Basis (Excluding raw data)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. Instead of presenting raw data, this section focuses on the types of parameters that can be predicted and their utility.
For instance, DFT calculations are frequently used alongside NMR spectroscopy to confirm the structures of complex molecules, such as azolopyrimidines. scispace.com By calculating theoretical chemical shifts, ambiguous assignments in experimental spectra can be resolved. Similarly, computational methods can predict other spectroscopic data, aiding in the characterization of new compounds.
The following table outlines key spectroscopic parameters that can be predicted from the computed structure of 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine.
| Spectroscopic Parameter | Computational Method | Application |
| NMR Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Aids in the assignment of experimental NMR spectra and confirms connectivity. scispace.com |
| IR Vibrational Frequencies | DFT Frequency Analysis | Helps assign characteristic vibrational modes in an experimental IR spectrum. |
| UV-Vis Absorption Wavelengths | TD-DFT | Predicts the wavelengths of maximum absorption, correlating to electronic transitions. |
| Mass Spectrometry Collision Cross Section (CCS) | Ion Mobility Calculations | Predicts the shape and size of the ion in the gas phase, aiding identification in ion mobility-mass spectrometry. uni.lu |
Conformational Analysis and Tautomeric Equilibria
While the fused ring system of 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine is largely rigid, computational analysis of conformational preferences becomes important for its substituted derivatives. For the parent molecule, the primary focus is on tautomerism.
Tautomers are isomers that differ in the position of a proton and a double bond. For heterocyclic systems, protonation can potentially occur on different nitrogen atoms, leading to different tautomeric forms. Computational studies on related nitrogen-containing heterocycles, like pyrazoles, have shown that DFT can accurately predict the relative stabilities of different tautomers by calculating their ground-state energies. mdpi.com
For 4-bromo- nih.govresearchgate.netoxazolo[5,4-c]pyridine, theoretical calculations could assess the energy difference between the existing form and any potential N-protonated tautomers. This would determine the predominant species in solution or the solid state, which is essential for understanding its chemical and biological activity. The softness of each tautomer, a measure of chemical reactivity, can also be calculated to predict how their electron densities might change during a reaction. mdpi.com
Role of 4 Bromo 1 2 Oxazolo 5,4 C Pyridine As a Versatile Synthetic Scaffold
Building Block for the Construction of Complex Heterocyclic Systems
The utility of 4-bromo- researchgate.netnih.govoxazolo[5,4-c]pyridine as a foundational element for the synthesis of intricate heterocyclic systems is well-documented. The bromine atom serves as a key functional group for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for elaborating the core structure and assembling larger, more complex molecules.
For instance, the related oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine (B1602731) skeletons are synthesized from readily available aminopyridinols or aminopyridines. researchgate.net The reactivity of substituents on the ring carbon or nitrogen atoms is a key aspect of their synthetic utility. researchgate.net For example, 5-bromo-3-hydroxy-2-aminopyridine can be reacted with various carboxylic acids to form 1,3-oxazolo derivatives. researchgate.net The introduction of a carboxylic acid group onto the pyridine (B92270) framework can be achieved through a Heck reaction. researchgate.net
The versatility of the oxazolopyridine scaffold is further demonstrated by its use in the synthesis of bis-indolizines and cyclazines. researchgate.net Moreover, the condensation of 2-amino-3-hydroxypyridine (B21099) with reagents like thenoyl chloride or 2-furoyl chloride yields 2-substituted oxazolo[4,5-b]pyridines. researchgate.net These derivatives can undergo further electrophilic substitution reactions, highlighting the potential for diverse functionalization. researchgate.net
Precursor for Advanced Organic Materials Research (excluding specific material properties)
The structural attributes of 4-bromo- researchgate.netnih.govoxazolo[5,4-c]pyridine and its derivatives make them attractive precursors in the field of advanced organic materials. The fused aromatic system contributes to thermal stability and can be systematically modified to tune electronic properties. The bromine atom, in particular, allows for the introduction of various substituents that can influence the intermolecular interactions and solid-state packing of the resulting materials.
Research into related isoxazolopyridines has highlighted their significance in the development of new materials. researchgate.net The ability to construct different isomers of isoxazolo[5,4-b]pyridines through divergent synthesis showcases the potential for creating a wide array of molecular frameworks from a common precursor. researchgate.net These frameworks can then be further functionalized to explore their potential in materials science applications. The synthesis of various oxazolopyridine-based dyes has shown that the introduction of electron-withdrawing and electron-donating groups can significantly alter their photophysical properties. researchgate.net This tunability is a key aspect in the design of new organic materials.
Design and Synthesis of Library Compounds for Chemical Space Exploration
The strategic placement of the bromine atom on the 4-bromo- researchgate.netnih.govoxazolo[5,4-c]pyridine scaffold makes it an ideal starting point for the generation of compound libraries. High-throughput synthesis and combinatorial chemistry approaches can be employed to rapidly create a diverse set of derivatives. This allows for the systematic exploration of chemical space and the identification of molecules with desired properties.
The synthesis of libraries based on fused 2-substituted oxazolo[4,5-b]pyridines has been achieved through microwave-assisted condensation reactions, providing a fast and efficient method for generating a range of compounds. researchgate.net Furthermore, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been utilized to synthesize libraries of polycyclic imidazo[4,5-b]pyridine-based heterocycles, demonstrating the power of such methods in generating structural diversity. nih.gov The development of a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold through a multi-step process, including an unusual GBB reaction, further illustrates the potential for creating diverse compound libraries. nih.gov The functionalization of the thiazolo[5,4-b]pyridine (B1319707) scaffold at various positions has also been explored to generate novel kinase inhibitors. nih.gov
Strategic Intermediate in Divergent Synthesis Pathways
The reactivity of the bromine atom in 4-bromo- researchgate.netnih.govoxazolo[5,4-c]pyridine allows it to serve as a strategic intermediate in divergent synthesis. This means that from this single starting material, a variety of different product scaffolds can be accessed by carefully choosing the reaction conditions and reagents. This approach is highly efficient as it maximizes the diversity of the molecules produced from a common precursor.
A notable example of divergent synthesis is the construction of two different types of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters. researchgate.net By employing different silver salts and a phosphoric acid as catalysts, chemists can selectively produce either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates. researchgate.net This level of control over the reaction outcome is a hallmark of a valuable synthetic intermediate. The ability to perform selective nucleophilic aromatic substitution on dihalogenated heterocycles, such as 4,7-dibromo researchgate.netresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine, further demonstrates the potential for divergent synthesis by controlling the substitution pattern. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
One promising avenue is the exploration of one-pot synthesis methods. For instance, a one-step synthesis for 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been developed using N-bromosuccinimide, which offers a safer and more scalable alternative to using liquid bromine. google.com Adapting such strategies to the [5,4-c] isomer could significantly improve accessibility. Furthermore, investigating novel cyclization strategies from readily available pyridine (B92270) precursors could lead to more efficient constructions of the oxazole (B20620) ring. The use of alternative coupling partners and catalysts in cross-coupling reactions also warrants investigation to enhance yields and functional group tolerance.
Exploration of Unconventional Reactivity Patterns
The bromine atom at the 4-position of the oxazolopyridine core serves as a versatile handle for a variety of chemical transformations, primarily through cross-coupling reactions. However, the full extent of its reactivity, particularly in unconventional transformations, remains largely unexplored.
Future investigations should focus on:
Metal-catalyzed C-H activation: Directly functionalizing other positions on the pyridine or oxazole ring while the bromo-substituent is in place could lead to novel derivatives that are otherwise difficult to access.
Photoredox catalysis: Utilizing light-mediated reactions could open up new avenues for functionalization under mild conditions, potentially leading to unique reactivity patterns not achievable with traditional thermal methods.
Halogen-dance reactions: Investigating the potential for the bromine atom to migrate to other positions on the heterocyclic scaffold under specific reaction conditions could provide access to a wider range of isomers.
A deeper understanding of the electronic properties of the 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine system is crucial for predicting and exploiting these unconventional reactivity patterns.
Catalytic Applications of 4-Bromo-clockss.orgmdpi.comoxazolo[5,4-c]pyridine Derivatives
While much of the focus on oxazolopyridine derivatives has been on their biological activities, their potential as ligands in catalysis is an emerging area of interest. The nitrogen and oxygen atoms within the heterocyclic framework can act as coordination sites for metal centers, making them attractive candidates for the development of novel catalysts.
Future research in this area could involve:
Asymmetric catalysis: Synthesizing chiral derivatives of 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine and evaluating their performance as ligands in asymmetric transformations could lead to the development of highly enantioselective catalysts.
Photocatalysis: Incorporating the oxazolopyridine scaffold into larger conjugated systems could yield novel organic photocatalysts with tailored electronic properties for specific chemical transformations.
Tandem catalysis: Designing derivatives that can facilitate multiple catalytic transformations in a single pot could lead to more efficient and sustainable chemical processes.
Advanced Computational Studies on Structure-Reactivity Relationships
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine, advanced computational studies can provide invaluable insights into its structure-reactivity relationships.
Key areas for computational investigation include:
Density Functional Theory (DFT) calculations: These can be used to model the electronic structure, reactivity indices, and reaction mechanisms of the molecule and its derivatives. This can aid in the rational design of new synthetic routes and the prediction of reactivity patterns.
Molecular docking studies: For derivatives with potential biological activity, molecular docking can be used to predict their binding modes with target proteins, providing a basis for structure-activity relationship (SAR) studies and the design of more potent compounds. For example, docking studies have been used to understand the binding of thiazolo[5,4-b]pyridine (B1319707) derivatives to PI3Kα. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations: These hybrid methods can be employed to study the behavior of these molecules in complex biological environments, providing a more realistic picture of their interactions with biological targets.
In-depth molecular modeling has been instrumental in understanding the structure-activity relationships of oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists. nih.gov Similar approaches can be applied to the 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine system.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and efficiency. The integration of 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine chemistry into these modern platforms is a critical step towards its practical application.
Future research should focus on:
Developing flow-based synthetic routes: Adapting existing batch syntheses or developing new ones that are amenable to continuous flow conditions will be essential. This may involve the use of solid-supported reagents and catalysts to simplify purification processes.
Automated reaction optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) will accelerate the optimization of synthetic protocols.
On-demand synthesis of derivatives: Integrating flow synthesis with automated purification and analysis will enable the rapid, on-demand generation of libraries of 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine derivatives for high-throughput screening in drug discovery and materials science.
By embracing these future research directions, the scientific community can unlock the full potential of 4-bromo- clockss.orgmdpi.comoxazolo[5,4-c]pyridine and its derivatives, paving the way for new discoveries and applications in a wide range of scientific disciplines.
Q & A
Q. Q1. What are the critical steps for synthesizing 4-bromo-[1,3]oxazolo[5,4-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors such as halogenated pyridines or oxazole derivatives. Key steps include:
- Heterocyclic Ring Formation : Cyclization under acidic or catalytic conditions (e.g., using POCl₃ or Pd catalysts) to construct the oxazolo-pyridine core .
- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂ in a controlled environment to avoid over-bromination .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and stoichiometry of brominating agents to improve yield and purity. For example, Tsygankova et al. achieved 45% yield for analogous oxazolo-pyrimidines by fine-tuning reaction time and catalyst loading .
**Q2. How is the IUPAC nomenclature of 4-bromo-[1,3]oxazolo[5,3% yield for analogous oxazolo-pyrimidines by fine-tuning reaction time and catalyst loading .
Q. Q2. How is the IUPAC nomenclature of this compound determined, and what rules govern its numbering?
The naming follows IUPAC guidelines for fused heterocycles:
Parent Component : The pyridine ring is prioritized as the parent structure.
Subcomponent Ordering : The oxazole ring is labeled as a fused heterocycle. The numbering starts at the pyridine’s nitrogen, with the oxazole’s oxygen and nitrogen assigned lower locants (positions 1 and 3, respectively) .
Bromine Substituent : The prefix "4-bromo-" indicates bromine at position 4 on the pyridine ring.
Example: A related compound, 6-bromo-2-chlorooxazolo[5,4-b]pyridine, follows similar rules with bromine at position 6 and chlorine at position 2 .
Q. Q3. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and carbon types. For example, aromatic protons in oxazolo-pyridines typically resonate at δ 7.5–8.5 ppm, while the oxazole oxygen deshields adjacent carbons (~δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₃BrN₂O, MW 199.01) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in structurally similar perhydro[1,3]dioxano[5,4-c]pyridines .
Advanced Research Questions
Q. Q4. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Bromine acts as a directing group and participates in Pd-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig). Key considerations:
- Electrophilicity : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd(0) .
- Steric Hindrance : Bulky substituents near bromine may reduce coupling efficiency. For example, derivatives with methyl groups at position 2 require higher catalyst loading (10 mol% Pd) compared to unsubstituted analogs .
- Side Reactions : Competing debromination can occur under basic conditions; additives like K₂CO₃ mitigate this .
Q. Q5. What strategies resolve contradictions in biological activity data for oxazolo-pyridine derivatives?
Dose-Response Analysis : Test compounds across a wide concentration range (nM to μM) to identify true IC₅₀ values. For instance, Tsygankova et al. observed biphasic growth effects in soybean seedlings, where low concentrations stimulated growth but higher doses were inhibitory .
Selectivity Profiling : Use kinase or receptor panels to rule off-target effects. Oxazolo-pyrimidines in anticancer studies showed activity against EGFR and VEGFR2, explaining their broad cytotoxicity .
Metabolic Stability : Assess hepatic microsomal stability to differentiate intrinsic activity from rapid degradation artifacts .
Q. Q6. How can computational methods predict the binding modes of this compound to biological targets?
- Docking Studies : Software like AutoDock Vina models interactions with enzymes (e.g., kinases). The bromine’s hydrophobic pocket occupancy and hydrogen bonding with the oxazole’s nitrogen are critical .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Derivatives with electron-withdrawing groups (e.g., NO₂) show enhanced binding to ATP-binding sites .
- MD Simulations : Track stability of ligand-protein complexes over 100 ns to identify persistent interactions, such as π-stacking with tyrosine residues .
Q. Q7. What synthetic routes enable functionalization of this compound for SAR studies?
- Nucleophilic Substitution : Replace bromine with amines or thiols under SNAr conditions (e.g., KHMDS, 80°C) .
- Cross-Coupling : Suzuki-Miyaura with aryl boronic acids introduces aryl/heteroaryl groups at position 4 .
- Metal-Halogen Exchange : Use n-BuLi to generate a lithium intermediate for carboxylation or alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
